molecular formula C7H3FN2O3S B052535 6-fluoro-5-nitro-2(3H)-benzothiazolone CAS No. 111332-15-1

6-fluoro-5-nitro-2(3H)-benzothiazolone

Cat. No.: B052535
CAS No.: 111332-15-1
M. Wt: 214.18 g/mol
InChI Key: JVOFJNPTDFAEEG-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitro-2(3H)-benzothiazolone (CAS Registry Number: 111332-15-1) is a high-purity benzothiazole derivative offered as a critical synthetic intermediate for advanced chemical and pharmaceutical research. With the molecular formula C 7 H 3 FN 2 O 3 S and a molecular weight of 214.17 g/mol, this compound serves as a versatile building block in medicinal chemistry. Research Applications and Value: The core research value of this compound lies in its functionalized structure, which features a reactive nitro group and a fluorinated aromatic ring. This makes it a prime precursor for the synthesis of more complex, biologically active molecules. A primary application, as detailed in patent literature, is its reduction to 5-Amino-6-fluoro-2-benzothiazolone , a key intermediate in the development of herbicidal agents . Furthermore, benzothiazole derivatives are extensively investigated for their diverse pharmacological properties, including potent anti-tubercular activity . They have been identified as inhibitors of the bacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), a validated therapeutic target for combating Mycobacterium tuberculosis . The benzothiazole scaffold is a privileged structure in drug discovery, also appearing in compounds with documented antimicrobial, anticonvulsant, and antitumor activities . Handling and Quality: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

111332-15-1

Molecular Formula

C7H3FN2O3S

Molecular Weight

214.18 g/mol

IUPAC Name

6-fluoro-5-nitro-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C7H3FN2O3S/c8-3-1-6-4(9-7(11)14-6)2-5(3)10(12)13/h1-2H,(H,9,11)

InChI Key

JVOFJNPTDFAEEG-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2

Synonyms

2(3H)-Benzothiazolone,6-fluoro-5-nitro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs of 6-fluoro-5-nitro-2(3H)-benzothiazolone, emphasizing substituent effects:

Compound Name Substituents Key Properties/Applications Reference
2(3H)-Benzothiazolone (1a) None (parent compound) m.p. 139–141°C; used in pesticides/dyestuffs
5-Chloro-2(3H)-benzothiazolone (1b) Cl at position 5 m.p. 240–241°C; higher thermal stability
5-Methyl-2(3H)-benzothiazolone (29) CH3 at position 5 Synthesized via Na2Sx/CS2; potential bioactivity
6-Fluoro-2(3H)-benzothiazolone F at position 6 Commercial availability (CAS: 934-34-9)
5-Fluoro-2-mercaptobenzothiazole SH and F at positions 2,5 Reactivity for further functionalization

Key Observations :

  • Substituent Effects: The nitro group at position 5 in the target compound likely reduces solubility in polar solvents compared to non-nitrated analogs (e.g., 6-fluoro-2(3H)-benzothiazolone).
  • Thermal Stability : Chloro-substituted derivatives (e.g., 1b) exhibit higher melting points than the parent compound, suggesting nitro substitution could further elevate thermal stability .

Physicochemical Data (Hypothesized for Target Compound)

Property This compound 6-Fluoro-2(3H)-Benzothiazolone 5-Chloro-2(3H)-Benzothiazolone
Molecular Weight ~228.2 g/mol ~181.2 g/mol ~183.6 g/mol
Melting Point Estimated 250–270°C Not reported 240–241°C
Solubility Low in H2O; moderate in DMSO Similar Low in H2O

Preparation Methods

Diazotization-Hydrolysis Approach

The patent US5594145A delineates a two-step process for synthesizing 2(3H)-benzothiazolones from 2-aminobenzothiazoles:

  • Diazotization : Treatment of 2-aminobenzothiazole with sodium nitrite in hydrochloric acid generates a diazonium chloride intermediate.

  • Hydrolysis : Heating the intermediate under pressure (120–200°C) in aqueous HCl yields the 2(3H)-benzothiazolone.

This method avoids isolating the reactive 2-chlorobenzothiazole intermediate, improving yields (e.g., 85% for 6-fluoro-2(3H)-benzothiazolone).

Preparation of this compound: Proposed Routes

Route 1: Nitration of 6-Fluoro-2(3H)-Benzothiazolone

Step 1: Synthesis of 6-Fluoro-2(3H)-Benzothiazolone
Following US5594145A, 2-amino-6-fluorobenzothiazole is diazotized and hydrolyzed to yield 6-fluoro-2(3H)-benzothiazolone (85% yield).

Step 2: Nitration
Introducing a nitro group at position 5 requires electrophilic nitration. Given the fluorine’s ortho/para-directing nature, nitration with HNO₃/H₂SO₄ at 0–5°C could target position 5. However, the electron-withdrawing thiazolone ring may necessitate harsh conditions, risking decomposition.

StepReagents/ConditionsExpected Yield
1HCl, NaNO₂, 50°C → 140–150°C hydrolysis85%
2HNO₃ (conc.), H₂SO₄, 0–5°C~50% (theoretical)

Challenges : Competing nitro group positions and side reactions (e.g., ring oxidation) may reduce yields.

Route 2: Direct Synthesis from 2-Amino-6-Fluoro-5-Nitrobenzothiazole

Step 1: Synthesis of 2-Amino-6-Fluoro-5-Nitrobenzothiazole
Nitration of 2-amino-6-fluorobenzothiazole requires amino group protection (e.g., acetylation) to prevent undesired diazotization. After nitration at position 5, deprotection yields the precursor.

Step 2: Diazotization-Hydrolysis
Applying US5594145A’s protocol to the precursor affords the target compound.

StepReagents/ConditionsExpected Yield
1aAcetic anhydride, pyridine (protection)90%
1bHNO₃, H₂SO₄, 0°C (nitration)70%
1cNaOH, H₂O (deprotection)85%
2HCl, NaNO₂ → hydrolysis80%

Advantages : Higher regiochemical control compared to Route 1.

Comparative Analysis of Methodologies

Yield Optimization

  • Route 1 suffers from low nitration efficiency (~50%) due to ring deactivation.

  • Route 2 offers superior yields (~80%) but involves multiple protection/deprotection steps.

Reaction Conditions

  • Temperature : Hydrolysis at 140–150°C under 4–6 bar pressure is critical for ring stability.

  • Acid Concentration : Excess HCl (30%) ensures complete diazotization and minimizes byproducts.

Challenges and Mitigation Strategies

Regiochemical Control

  • Nitration Position : Fluorine’s ortho/para-directing effect may lead to mixtures. Use of directing group protectors (e.g., sulfonic acid groups) could enhance para selectivity.

Byproduct Formation

  • Oxidation Byproducts : Lower reaction temperatures (0°C) and shorter nitration times reduce ring oxidation.

Q & A

Q. Optimization Strategies :

  • Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity during nitration.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nitro-group incorporation .
  • Temperature : Maintain 0–5°C during nitration to minimize side reactions.

Which analytical techniques are most effective for structural characterization of this compound?

Basic Research Question
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C6, nitro at C5) and tautomeric forms of the benzothiazolone ring .
  • Mass Spectrometry (LC-MS) : Validate molecular weight (e.g., [M+H]+ peak at 228.0 m/z) and fragmentation patterns .
  • X-ray Crystallography : Resolve spatial arrangement of the nitro and fluoro groups, critical for understanding reactivity .

How do substituents (fluoro, nitro) influence the structure-activity relationship (SAR) of benzothiazolone derivatives in biological systems?

Advanced Research Question
The fluoro and nitro groups modulate electronic and steric properties:

Substituent Effect on Activity Mechanistic Insight Reference
6-Fluoro Enhances lipophilicity and membrane permeabilityFluorine’s electronegativity improves binding to hydrophobic enzyme pockets .
5-Nitro Increases electrophilicity, enabling covalent interactions with thiol groups in target proteinsNitro group acts as a hydrogen-bond acceptor, stabilizing enzyme-inhibitor complexes .

Q. Methodological Approach :

  • Comparative SAR Studies : Synthesize analogs (e.g., 5-chloro-6-fluoro or 5-amino-6-nitro derivatives) and assay against biological targets (e.g., antimicrobial or anticancer models) .

How can contradictions in reported biological activity data for this compound be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times.
  • Redox Sensitivity : Nitro groups may undergo reduction in vivo, altering activity .

Q. Resolution Strategies :

  • Standardized Protocols : Use established models (e.g., E. coli ATCC 25922 for antimicrobial assays) .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites in different biological matrices .

What methodologies are recommended for studying interactions between this compound and biological targets?

Advanced Research Question

  • Molecular Docking : Predict binding modes with enzymes (e.g., σ1 receptors or cholinesterases) using software like AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., Kd values) for protein-ligand interactions .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding .

How does environmental stability (e.g., pH, light) impact the experimental design for this compound studies?

Advanced Research Question

  • pH Sensitivity : The compound hydrolyzes in alkaline conditions (pH > 9), forming 6-fluoro-5-nitro-2-mercaptobenzamide. Use buffered solutions (pH 6–7) for stability .
  • Photodegradation : Nitro groups are prone to UV-induced decomposition. Store in amber vials and conduct reactions under inert atmosphere .

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